5-bromo-2,4-dichloro-1,3-thiazole

Catalog No.
S6515361
CAS No.
533886-41-8
M.F
C3BrCl2NS
M. Wt
232.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2,4-dichloro-1,3-thiazole

CAS Number

533886-41-8

Product Name

5-bromo-2,4-dichloro-1,3-thiazole

IUPAC Name

5-bromo-2,4-dichloro-1,3-thiazole

Molecular Formula

C3BrCl2NS

Molecular Weight

232.91 g/mol

InChI

InChI=1S/C3BrCl2NS/c4-1-2(5)7-3(6)8-1

InChI Key

VXWJHQWLNFDPAC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Cl)Br)Cl
  • Structural Similarities

    5-bromo-2,4-dichloro-1,3-thiazole belongs to the class of heterocyclic compounds known as thiazoles. Thiazoles share structural similarities with other aromatic molecules with potential biological activity, such as imidazoles and pyrazoles. These similarities suggest potential for 5-bromo-2,4-dichloro-1,3-thiazole to be investigated as a scaffold for drug discovery efforts ().

  • Functional Group Analysis

    The presence of bromine, chlorine, and a thiazole ring suggests possible areas for exploration.

    • Bromine and chlorine are halogens, known for their ability to participate in various chemical reactions. The specific positioning of these halogens on the thiazole ring might influence the molecule's reactivity and potential for forming bonds with other molecules of biological interest.

    • The thiazole ring itself is a known pharmacophore, meaning it can interact with biological targets like enzymes or receptors. This raises the possibility that 5-bromo-2,4-dichloro-1,3-thiazole could be investigated for its potential to modulate biological processes.

5-bromo-2,4-dichloro-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with bromine and chlorine atoms. Its molecular formula is C3BrCl2N, and it is classified as a halogenated thiazole derivative. The presence of halogens enhances its reactivity and biological activity, making it an important compound in various chemical and pharmaceutical applications.

Due to the reactivity of the halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The bromine atom can act as an electrophile in reactions with strong nucleophiles.
  • Condensation Reactions: It can react with amines or thiols to form substituted thiazoles or thiazolidines.

These reactions are crucial for synthesizing new compounds with potential biological activity .

5-bromo-2,4-dichloro-1,3-thiazole exhibits notable biological properties. It has been studied for its potential antimicrobial and anticancer activities. For instance, compounds derived from this thiazole have shown effectiveness against various bacterial strains and cancer cell lines, indicating its utility in drug development . The halogen substituents contribute to its bioactivity by enhancing interactions with biological targets.

Several methods exist for synthesizing 5-bromo-2,4-dichloro-1,3-thiazole:

  • Halogenation of Thiazole: Starting from 2-amino-4-chloro-5-bromothiazole, halogenation can be performed using bromine and chlorine under acidic conditions.
  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing both thioketones and halogenated amines.
  • Reflux Methods: Heating mixtures of thioamide derivatives with halogenating agents in solvents like acetonitrile has also been reported as an effective synthesis route .

5-bromo-2,4-dichloro-1,3-thiazole finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing drugs targeting infectious diseases and cancers.
  • Agriculture: Compounds derived from this thiazole are explored as potential agrochemicals due to their antifungal properties.
  • Material Science: It is used in the development of functional materials owing to its unique electronic properties .

Research on 5-bromo-2,4-dichloro-1,3-thiazole has revealed significant interactions with various biomolecules:

  • Protein Binding: Studies indicate that this compound can form covalent bonds with specific amino acid residues in proteins, affecting their function.
  • Enzyme Inhibition: It has been shown to inhibit key enzymes involved in cellular processes, making it a candidate for therapeutic applications

    Several compounds share structural similarities with 5-bromo-2,4-dichloro-1,3-thiazole. Here are a few notable examples:

    Compound NameStructure FeaturesUnique Aspects
    2-chloro-4-bromo-thiazoleContains chlorine and bromineExhibits different biological activities
    5-chloro-2-methylthiazoleMethyl group instead of bromineShows distinct reactivity patterns
    4-bromo-2-thiazolylphenylThiazole linked to phenyl groupPotentially more lipophilic due to phenyl group

    These compounds differ mainly in their substituents and their corresponding biological activities. The unique arrangement of halogens on the thiazole ring in 5-bromo-2,4-dichloro-1,3-thiazole enhances its reactivity and bioactivity compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

230.83119 g/mol

Monoisotopic Mass

230.83119 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-25

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